4-Methyl-2-phenyl-1H-imidazole 4-Methyl-2-phenyl-1H-imidazole 4-Methyl-2-phenylimidazole is a 4-substituted-2-phenylimidazole. It participates in ring-opening of various bicyclic olefins to afford trans-3,4-disubstituted derivatives. The FT-IR, FT-Raman and FT-NMR spectra of 4-methyl-2-phenylimidazole has been recorded.

Brand Name: Vulcanchem
CAS No.: 827-43-0
VCID: VC21334416
InChI: InChI=1S/C10H10N2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
SMILES: CC1=CN=C(N1)C2=CC=CC=C2
Molecular Formula: C10H10N2
Molecular Weight: 158.2 g/mol

4-Methyl-2-phenyl-1H-imidazole

CAS No.: 827-43-0

Cat. No.: VC21334416

Molecular Formula: C10H10N2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-phenyl-1H-imidazole - 827-43-0

Specification

CAS No. 827-43-0
Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
IUPAC Name 5-methyl-2-phenyl-1H-imidazole
Standard InChI InChI=1S/C10H10N2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Standard InChI Key TYOXIFXYEIILLY-UHFFFAOYSA-N
SMILES CC1=CN=C(N1)C2=CC=CC=C2
Canonical SMILES CC1=CN=C(N1)C2=CC=CC=C2

Introduction

4-Methyl-2-phenyl-1H-imidazole is a chemical compound with the CAS number 827-43-0. It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms. The compound is specifically modified with a methyl group at the 4-position and a phenyl group at the 2-position. This structure gives it unique chemical and physical properties, making it useful in various applications.

Spectroscopic Data

The compound's FT-IR, FT-Raman, and FT-NMR spectra have been recorded, providing detailed information about its molecular structure and bonding .

Uses and Applications

4-Methyl-2-phenyl-1H-imidazole is utilized in several fields due to its chemical properties:

  • Curing of Epoxy Systems: It is used in the curing of epoxy systems, such as those involving diglycidyl ether of bisphenol-F epoxy resin and 1,4-butanediol .

  • Synthesis of Aza-Heterocyclic Compounds: The compound is involved in the synthesis of various aza-heterocyclic compounds, which are important in pharmaceutical and chemical industries .

  • Biological Studies: Derivatives of this compound have been studied for their cytotoxic activity against human tumor and normal cells, indicating potential applications in cancer research .

  • Preparation of Other Compounds: It serves as a precursor for the synthesis of more complex molecules, such as 1-[(2-chlorophenyl)(diphenyl)methyl]-4-methyl-2-phenyl-1H-imidazole .

Research Findings

Recent studies have focused on the modification of 4-methyl-2-phenyl-1H-imidazole to enhance its biological activity. For example, derivatives such as 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acids have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in gout . These findings suggest potential therapeutic applications in managing hyperuricemia.

Safety and Handling

4-Methyl-2-phenyl-1H-imidazole is classified as a hazardous substance due to its potential to cause eye and skin irritation, as well as respiratory issues. It is categorized under the Hazard Classifications as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. Proper handling requires protective equipment such as gloves, eyeshields, and a dust mask type N95 .

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